The presence of a chlorine atom and a methoxy group on the pyridine ring makes 2-Chloro-6-methoxypyridine a valuable intermediate for organic synthesis. Researchers could utilize these functional groups for further chemical transformations to create more complex molecules with desired properties [].
2-Chloro-6-methoxypyridine might be a bioisostere for other biologically active heterocyclic compounds. Bioisosteres are molecules with similar shapes and functionalities that can mimic the biological behavior of another molecule. Scientists could investigate if 2-Chloro-6-methoxypyridine can bind to the same targets as other bioactive molecules, potentially leading to the discovery of new drugs [].
The aromatic nature of the pyridine ring and the electron-donating methoxy group could make 2-Chloro-6-methoxypyridine a candidate for material science applications. For instance, it might be useful in the development of new ligands for metal complexes or as a building block for functional polymers [].
2-Chloro-6-methoxypyridine is an organic compound with the molecular formula C₆H₆ClNO and a molecular weight of 143.57 g/mol. It is characterized by a pyridine ring substituted with a chlorine atom at the second position and a methoxy group at the sixth position. This compound is known for its utility in various
Currently, there's no scientific research available describing a specific mechanism of action for 2-Chloro-6-methoxypyridine.
Research indicates that 2-chloro-6-methoxypyridine exhibits notable biological activities:
Several methods exist for synthesizing 2-chloro-6-methoxypyridine:
2-Chloro-6-methoxypyridine finds diverse applications across various fields:
Interaction studies have highlighted several key points regarding 2-chloro-6-methoxypyridine:
Several compounds share structural similarities with 2-chloro-6-methoxypyridine. Here are some notable examples:
Compound Name | Similarity Score | Key Differences |
---|---|---|
6-Chloro-2-methoxypyridin-3-amine | 0.86 | Amino group at position three |
3-Bromo-6-chloro-2-methoxypyridine | 0.78 | Bromine substitution at position three |
2-Chloro-6-methylpyridine | 0.76 | Methyl group instead of methoxy |
3-Bromo-2-chloropyridine | 0.72 | Bromine substitution at position three |
These compounds illustrate the structural diversity within pyridine derivatives, showcasing how slight modifications can lead to different properties and applications.
Irritant